molecular formula C16H18N4O2S B044797 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine CAS No. 113713-24-9

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine

Cat. No. B044797
M. Wt: 330.4 g/mol
InChI Key: ZZRLRRBNMPMTIL-UHFFFAOYSA-N
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Description

This compound, also known as 5-Methoxy-2-[[(4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benziMidazole N-Oxide, has a CAS Number of 142885-92-5 . It has a molecular weight of 345.42 and its IUPAC name is 4-methoxy-2-(((6-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,5-dimethylpyridine 1-oxide .


Synthesis Analysis

The synthesis of this compound involves reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole in a methylene chloride solution with m-chloroperoxybenzoic acid . This reaction results in the formation of omeprazole and m-chlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C17H19N3O3S . The InChI code is 1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) .


Chemical Reactions Analysis

The compound is highly sensitive to acids, and the reaction mixture has to be maintained at a low temperature to prevent excessive decomposition in the reaction mixture .


Physical And Chemical Properties Analysis

The compound has a melting point of 186-188 °C and a predicted boiling point of 632.6±65.0 °C . It has a predicted density of 1.31±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and DMSO .

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

There are ongoing studies on the synthesis and purification of this compound . For instance, one method involves converting it to a hydrochloride salt and then subsequently isolating it, which reduces the load of impurities carried over from earlier stages .

properties

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9-7-17-12(10(2)14(9)22-4)8-23-16-18-11-5-6-13(21-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRLRRBNMPMTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431693
Record name 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine

CAS RN

113713-24-9
Record name 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tenatoprazole sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK6H73NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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